molecular formula C13H18O4 B13863820 Tert-butyl 2-(4-methoxyphenoxy)acetate

Tert-butyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B13863820
M. Wt: 238.28 g/mol
InChI Key: RBNFEKLPKFMLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-methoxyphenoxy)acetate is an organic compound with the molecular formula C13H18O4. It is a derivative of acetic acid and features a tert-butyl group, a methoxy group, and a phenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methoxyphenoxy)acetate typically involves the reaction of 4-methoxyphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenoxy compounds. These products have various applications in organic synthesis and material science .

Scientific Research Applications

Tert-butyl 2-(4-methoxyphenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-(4-methoxyphenoxy)acetate include:

  • Tert-butyl 2-(4-hydroxyphenoxy)acetate
  • Tert-butyl 2-(4-ethoxyphenoxy)acetate
  • Tert-butyl 2-(4-methylphenoxy)acetate

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-12(14)9-16-11-7-5-10(15-4)6-8-11/h5-8H,9H2,1-4H3

InChI Key

RBNFEKLPKFMLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.